Spermidine phosphate salt
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Overview
Description
N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid is a compound that belongs to the class of polyamines. Polyamines are organic compounds having two or more primary amino groups. This compound is known for its involvement in various biological processes, including cell proliferation and differentiation. It is also recognized for its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid typically involves the reaction of butane-1,4-diamine with 3-aminopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted polyamines, aldehydes, and ketones, depending on the reaction conditions and reagents used .
Scientific Research Applications
N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex polyamines and other nitrogen-containing compounds.
Biology: The compound is studied for its role in cell proliferation, differentiation, and its antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including its role in preventing chronic diseases such as cardiovascular diseases.
Mechanism of Action
The mechanism by which N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid exerts its effects involves its interaction with various molecular targets and pathways. It is known to regulate ion transport, calcium dynamics, and protein kinase activity. These interactions lead to downstream effects on gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Spermidine: N-(3-aminopropyl)butane-1,4-diamine
Spermine: N,N’-bis(3-aminopropyl)butane-1,4-diamine
Putrescine: Butane-1,4-diamine
Uniqueness
N’-(3-aminopropyl)butane-1,4-diamine;phosphoric acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its phosphoric acid component also imparts additional properties, such as enhanced solubility and reactivity, compared to other similar polyamines.
Properties
CAS No. |
1945-32-0 |
---|---|
Molecular Formula |
C14H47N6O12P3 |
Molecular Weight |
584.48 g/mol |
IUPAC Name |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |
InChI Key |
RQFVSMCFDFGRDX-UHFFFAOYSA-N |
SMILES |
C(CCNCCCN)CN.C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
49721-50-8 | |
Synonyms |
N-(3-Aminopropyl)-1,4-butanediamine/phosphoric acid,(1:x) |
Origin of Product |
United States |
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